O-Trityl-L-serine
Description
O-Trityl-L-serine (CAS 25840-83-9) is a serine derivative where the hydroxyl (-OH) group of the amino acid is protected by a trityl (triphenylmethyl) group. This modification enhances steric protection, making it resistant to nucleophilic and acidic conditions during peptide synthesis . Its molecular weight is 347.41 g/mol, and it is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The trityl group’s bulkiness provides selective deprotection under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), ensuring compatibility with other protecting groups .
Properties
IUPAC Name |
(2S)-2-amino-3-trityloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVRNLZMMUBFSR-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25840-83-9 | |
| Record name | O-(Triphenylmethyl)-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25840-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the hydroxyl group of L-serine attacks the electrophilic trityl chloride. HgCl₂ facilitates the reaction by polarizing the trityl chloride, enhancing its electrophilicity. TEA neutralizes the generated HCl, shifting the equilibrium toward product formation. Key parameters include:
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Temperature : 40°C during initial dissolution, followed by 20°C for 1 hour post-TEA addition.
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Molar Ratios : L-Serine (1.9 mmol), trityl chloride (3.8 mmol, 2 equiv), HgCl₂ (1.9 mmol, 1 equiv), and TEA (1.9 mmol, 1 equiv).
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Workup : Precipitation with sodium borohydride, pH adjustment to 3, and purification via chloroform washing.
Yield and Analytical Data
The protocol yields this compound with a 66.6% efficiency (0.44 g from 0.66 g theoretical). Analytical characterization includes:
Table 1: Optimization of Classical Tritylation
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of reactants |
| Catalyst | HgCl₂ (1 equiv) | Essential for polarization of Trt-Cl |
| Base | TEA (1 equiv) | Prevents HCl-induced side reactions |
| Reaction Time | 1 hour (post-TEA addition) | Prolonged durations risk decomposition |
Organocatalytic Ring-Opening Polymerization (OROP) of Serine Lactones
Recent advances in polymer chemistry have introduced organocatalytic methods for synthesizing protected serine derivatives. A 2019 study demonstrated the use of N-trityl-L-serine lactone monomers in OROP to produce oligo(serine ester) charge-altering releasable transporters (Ser-CARTs). While primarily applied to polymeric structures, this methodology offers insights into trityl protection strategies.
Synthesis of N-Trityl-L-Serine Lactone
The lactone monomer is synthesized by cyclizing N-trityl-L-serine under anhydrous conditions. Ring-opening polymerization (ROP) with a thiourea anion catalyst (1(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea) and potassium hydride (KH) yields trityl-protected poly(serine esters).
Table 2: OROP Conditions for Serine Lactone Polymerization
| Initiator | [M] (M) | [M]/[ROH] | Conversion (%) | Degree of Polymerization |
|---|---|---|---|---|
| BnOH | 1.0 | 50 | >95 | 62 |
| PyOH | 1.0 | 50 | >95 | 49 |
Relevance to this compound Synthesis
Although designed for polymers, the OROP protocol highlights the stability of trityl groups under mild, room-temperature conditions. Adapting this method to monomeric this compound could reduce reliance on toxic HgCl₂ catalysts.
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Catalyst | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Tritylation | 66.6 | HgCl₂ | 20–40°C | High yield; well-established | Toxic HgCl₂; lengthy workup |
| OROP | N/A | Thiourea anion | Room temp | Mild conditions; scalable | Requires lactone monomer |
| Enzymatic | N/A | Aldolase-like | 20–40°C | Aqueous; eco-friendly | Not yet demonstrated for Trt |
Industrial-Scale Production and Optimization
The patent CN101284803A, though focused on O-tert-butyl protection, provides scalable protocols for amino acid derivatives. Lessons include:
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Solvent Selection : Dioxane or methylene chloride for sterically hindered reactions.
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Catalyst Loading : p-Toluenesulfonic acid (1–8 equiv) for efficient tert-butylation.
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Saponification : NaOH-mediated cleavage of methyl esters at 5–35°C.
Adapting these principles to tritylation could improve throughput. For example, replacing HgCl₂ with non-toxic Lewis acids (e.g., ZnCl₂) may enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: O-Trityl-L-serine undergoes various chemical reactions, including:
Oxidation: The trityl group can be oxidized to form trityl cations.
Reduction: The trityl group can be reduced back to the triphenylmethyl radical.
Substitution: The trityl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like trifluoroacetic acid (TFA) in dichloromethane are commonly used.
Reduction: Reductive cleavage can be achieved using lithium in naphthalene in tetrahydrofuran (THF).
Substitution: Substitution reactions often involve the use of strong acids or bases under controlled conditions.
Major Products: The major products formed from these reactions include deprotected serine, trityl cations, and substituted derivatives of serine .
Scientific Research Applications
Peptide Synthesis
O-Trityl-L-serine is predominantly used as a protecting group during peptide synthesis. Its ability to protect the hydroxyl group of serine allows for selective modifications without interference from other functional groups.
Key Benefits:
- Selectivity: The trityl group can be selectively removed under mild acidic conditions, facilitating further reactions involving the serine residue.
- Stability: Enhances the stability of peptides during synthesis, reducing degradation.
Case Study:
In a study on peptide synthesis, researchers utilized this compound to create a series of bioactive peptides. The successful incorporation of this compound led to improved yields and purities compared to conventional methods that did not employ protecting groups .
Drug Development
The compound plays a significant role in the development of peptide-based therapeutics. Its applications extend to creating drugs targeting various diseases, including cancer and neurodegenerative disorders.
Key Benefits:
- Bioactivity: Facilitates the synthesis of peptides with enhanced biological activity.
- Therapeutic Potential: Used in formulations aimed at treating conditions such as hereditary sensory autonomic neuropathy (HSAN) and specific genetic disorders.
Case Study:
Research indicated that high-dose oral L-serine supplementation slowed disease progression in patients with HSAN1. The study demonstrated that this compound derivatives could be pivotal in synthesizing effective therapeutic agents .
Bioconjugation
This compound is employed in bioconjugation processes, which are essential for developing targeted drug delivery systems. This application enhances the efficacy of treatments by improving the specificity of drug action.
Key Benefits:
- Targeted Delivery: Allows for the conjugation of therapeutic agents to specific biological targets.
- Enhanced Efficacy: Increases the effectiveness of drugs while minimizing side effects.
Protein Engineering
In protein engineering, this compound is used to modify proteins for improved stability and functionality. This modification is crucial in biotechnology applications where protein performance is paramount.
Key Benefits:
- Functional Improvement: Enhances the properties of proteins used in industrial applications.
- Stability Enhancement: Improves resistance to denaturation and degradation.
Analytical Chemistry
The compound is utilized in various analytical techniques, including mass spectrometry, aiding in the study of peptide structures and interactions.
Key Benefits:
- Structural Analysis: Facilitates detailed studies on peptide conformation and interactions.
- Sensitivity Improvement: Enhances detection limits in analytical assays.
Summary Table of Applications
Mechanism of Action
The mechanism of action of O-Trityl-L-serine primarily involves the protection and deprotection of the hydroxyl group of serine. The trityl group acts as a steric hindrance, preventing unwanted reactions at the hydroxyl site. During peptide synthesis, the trityl group is selectively removed under mild acidic conditions, allowing the serine residue to participate in further reactions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares O-Trityl-L-serine with structurally related serine derivatives:
Key Findings
Protection Efficiency :
- The trityl group in this compound offers superior steric protection compared to t-butyl or acetamide groups, minimizing side reactions during peptide elongation .
- In contrast, O-(2,3-Difluorophenyl)-L-serine lacks a traditional protecting group but introduces bioactivity via the fluorophenyl moiety, making it suitable for drug discovery .
Deprotection Conditions: Trityl groups are removed under mild acids (e.g., 1% TFA), whereas Boc requires stronger acids (e.g., 4M HCl) and Fmoc is base-labile (piperidine) . Resin-bound this compound enables high-yield cleavage without damaging sensitive amino acids .
Solubility and Handling :
- Trityl-protected derivatives exhibit lower solubility in polar solvents (e.g., water) compared to t-butyl analogs, necessitating DMF or DCM for handling .
- The cyclohexylammonium salt in Bpoc-Ser(tBu)-OH·CHA enhances solubility in organic phases, streamlining purification .
Cost and Accessibility :
- This compound is priced at ¥20,000/g (1g scale), while Fmoc-O-trityl-L-serine costs significantly more due to additional Fmoc protection (¥64,000/5g) .
Biological Activity
O-Trityl-L-serine, a derivative of the amino acid L-serine, has garnered attention in biochemical research due to its unique properties and applications in peptide synthesis and other biological contexts. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and potential therapeutic applications.
Overview of L-Serine
L-serine is a non-essential amino acid that plays a critical role in various biological processes, including protein synthesis, neurotransmitter production, and cellular metabolism. It serves as a precursor for several important biomolecules, such as nucleotides and phospholipids, and is involved in the synthesis of glycine and cysteine. The biological significance of L-serine extends to its involvement in neurological functions and developmental processes within the central nervous system (CNS) .
Biological Activity of this compound
Chemical Properties
this compound is characterized by the presence of a trityl group (a bulky protecting group) attached to the hydroxyl group of serine. This modification enhances its stability and solubility in organic solvents, making it useful in peptide synthesis . The trityl group can be selectively removed under mild conditions, allowing for the regeneration of the active serine residue.
Mechanisms of Action
The biological activity of this compound can be attributed to several mechanisms:
- Cellular Proliferation : Like L-serine, this compound supports cellular proliferation by providing essential one-carbon units necessary for nucleotide synthesis. This is particularly relevant in rapidly dividing cells .
- Neuroprotective Effects : Research indicates that L-serine has neuroprotective properties that may extend to its derivatives. It is believed to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function .
- Role in Peptide Synthesis : this compound is widely used as a building block in solid-phase peptide synthesis (SPPS). Its protective trityl group prevents undesired reactions during peptide assembly while allowing for specific functionalization at later stages .
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
Data Table: Comparison of Biological Activities
| Activity Type | L-Serine | This compound |
|---|---|---|
| Cellular Proliferation | Essential for nucleotide synthesis | Supports similar pathways due to structural similarity |
| Neuroprotective Effects | Modulates NMDA receptors | Potentially similar effects due to structural integrity |
| Peptide Synthesis | Directly used as an amino acid | Utilized as a protective building block in SPPS |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
